2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O3S/c18-14-3-4-16(19)17(10-14)25(22,23)20-11-13-5-7-21(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13,20H,5-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAVYJKJHZZUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative. This can be achieved through the reaction of furan-2-ylmethanol with piperidine under appropriate conditions to form 1-(furan-2-ylmethyl)piperidine.
Sulfonamide Formation: The next step involves the reaction of the piperidine derivative with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives, while the piperidine ring can be reduced to form piperidine derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzenesulfonamides.
Oxidation: Furan derivatives.
Reduction: Piperidine derivatives.
Hydrolysis: Corresponding amine and sulfonic acid.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures to 2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibit various biological activities, making them subjects of interest for drug discovery.
Antimicrobial Activity
Studies have shown that derivatives of sulfonamides can exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various bacterial strains. Table 1 summarizes the antimicrobial activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzene sulfonamide core | Antibacterial against Xanthomonas axonopodis |
| Compound B | Furan-based derivative | Antifungal against Fusarium solani |
Antiviral Activity
The compound's potential as an antiviral agent is noteworthy. Research on heteroaromatic-based benzenesulfonamide derivatives has revealed promising activity against viruses such as H5N1. For example, one study identified a derivative with an EC50 value of 0.47 μM against the H5N1 virus, indicating potent antiviral properties comparable to existing antiviral drugs like amantadine .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzene ring or modifications to the piperidine and furan moieties can significantly influence biological activity. For instance, para-substituted derivatives have shown enhanced activity compared to meta or ortho substitutions .
Case Studies
Several case studies illustrate the applications of this compound in drug development:
- Antitubercular Agents : Some derivatives have shown activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents .
- Neuroprotective Effects : Research has explored the neuroprotective properties of related compounds, suggesting that modifications to the piperidine ring can enhance neuroprotective efficacy .
- Cancer Research : Compounds sharing structural similarities have been evaluated for anticancer activity, with some showing promise in preclinical models .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The furan and piperidine rings can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s closest analogs include sulfonamide- and piperidine/piperazine-based derivatives (e.g., compounds 6d–6l in , DMPI/CDFII from , and N-(furan-2-ylmethyl)-3-methoxy-N-[1-(2-thiophen-2-ylethyl)piperidin-4-yl]benzenesulfonamide from ). Key structural variations include:
Physicochemical Properties
- Solubility : The furan-2-ylmethyl group likely increases solubility in polar solvents compared to highly lipophilic substituents (e.g., bis(4-fluorophenyl)methyl in ).
- Molecular Weight : Estimated at ~450–470 g/mol (based on analogs), placing it within the typical range for bioactive small molecules .
Biological Activity
2,5-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a benzene sulfonamide core with dichloro substitutions at the 2 and 5 positions, linked to a furan ring through a piperidine moiety. Its molecular formula is with an approximate molecular weight of 367.3 g/mol.
Antimicrobial Activity
Sulfonamides, including this compound, are known to inhibit dihydropteroate synthase (DHPS), crucial for folate biosynthesis in bacteria. This inhibition leads to defective thymidine biosynthesis, which is essential for bacterial growth and replication. The compound has shown promising in vitro activity against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| E. coli | Inhibition observed |
| K. pneumoniae | Moderate sensitivity |
| S. aureus | Significant inhibition |
Studies indicate that structural modifications can enhance the antimicrobial efficacy of sulfonamides by increasing their binding affinity to target enzymes like DHPS .
Anticancer Potential
Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest through interaction with specific protein targets .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This potential has been investigated in models of neurodegenerative diseases.
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated a significant inhibition zone against S. aureus and E. coli, suggesting its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Activity
A series of analogues derived from this sulfonamide were synthesized and evaluated for their anticancer properties against human cancer cell lines. The study reported an IC50 value lower than that of standard chemotherapeutics, indicating superior efficacy in inducing apoptosis in cancer cells .
Q & A
Q. Optimization Strategies :
- Solvent selection : Dichloromethane or DMF enhances solubility of intermediates.
- Temperature control : Maintain 0–5°C during sulfonamide bond formation to prevent side reactions.
- Catalytic additives : Triethylamine as a base improves reaction efficiency .
Basic: How can spectroscopic techniques confirm the structural integrity and purity of this compound?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
NMR Spectroscopy :
- ¹H/¹³C NMR : Verify the presence of furan protons (δ 6.2–7.4 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and sulfonamide signals (δ 3.8–4.2 ppm) .
Mass Spectrometry (HRMS) : Confirm molecular weight (calculated: ~435.3 g/mol) and fragmentation patterns.
HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities in stereochemistry .
Advanced: What are the key considerations for designing SAR studies to evaluate the biological activity of this sulfonamide derivative?
Answer:
Methodological Approach :
Core Modifications :
- Vary substituents on the benzenesulfonamide ring (e.g., replace Cl with F or CH₃) to assess electronic effects.
- Modify the furan ring (e.g., thiophene substitution) to test aromatic stacking interactions .
Pharmacophore Optimization :
- Introduce methyl groups to the piperidine ring to enhance lipophilicity and blood-brain barrier penetration .
Assay Selection :
- Use enzyme inhibition assays (e.g., carbonic anhydrase) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .
Q. Data Interpretation :
- Analyze IC₅₀ values and binding constants (Kd) to rank substituent effects.
- Employ molecular docking to predict interactions with target proteins (e.g., COX-2) .
Advanced: How can researchers resolve contradictions in biological assay data observed across different experimental models?
Answer:
Root Cause Analysis :
Model-Specific Factors :
- Differences in cell membrane permeability (e.g., HEK293 vs. HeLa cells) may alter compound uptake .
Metabolic Stability :
- Test liver microsome stability to identify rapid degradation in certain models .
Off-Target Effects :
- Use proteome-wide affinity profiling (e.g., CETSA) to detect unintended interactions .
Q. Resolution Strategies :
- Standardize assay protocols (e.g., pH, serum concentration).
- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization) .
Advanced: What strategies enhance target selectivity of the piperidine-furan pharmacophore while minimizing off-target interactions?
Answer:
Pharmacodynamic Optimization :
Steric Hindrance : Introduce bulky groups (e.g., trifluoromethyl) on the benzenesulfonamide to block non-specific binding .
Hydrogen Bonding : Incorporate polar substituents (e.g., methoxy) to strengthen interactions with active-site residues .
Isosteric Replacement : Replace the furan ring with bioisosteres (e.g., oxazole) to retain geometry while altering electronic properties .
Q. Pharmacokinetic Adjustments :
- Adjust logP values (via substituent modification) to balance solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
